molecular formula C20H14BrF3O5 B2409505 Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 847855-94-1

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Cat. No.: B2409505
CAS No.: 847855-94-1
M. Wt: 471.226
InChI Key: KAVPQHXWUIROAU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of functional groups like bromophenyl, trifluoromethyl, and chromenyl moieties in its structure makes it a compound of significant interest for researchers.

Properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVPQHXWUIROAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, ethyl acetoacetate, and trifluoromethyl ketone.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide to form the intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with trifluoromethyl ketone under acidic conditions to form the chromen ring structure.

    Esterification: Finally, the chromen derivative is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: Its chromen backbone makes it useful in the development of organic semiconductors and other advanced materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors. The chromen ring structure allows it to intercalate with DNA or interact with proteins, thereby modulating biological pathways. These interactions can lead to the inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate can be compared with other chromen derivatives such as:

    Ethyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 2-[3-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate: The presence of a methyl group instead of bromine can lead to different chemical properties and applications.

    Ethyl 2-[3-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate: The nitro group introduces different electronic effects, potentially altering its biological activity and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to a class of chromene derivatives, characterized by the presence of a bromophenyl group and a trifluoromethyl substituent. Its molecular formula is C18H14BrF3O4C_{18}H_{14}BrF_3O_4, with a molecular weight of approximately 433.20 g/mol. The structural features contribute to its interaction with biological targets.

This compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Zhang et al. (2023)Antioxidant assaysShowed a significant reduction in DPPH radical levels, indicating strong antioxidant potential.
Lee et al. (2022)Antibacterial testingDemonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 μg/mL.
Kumar et al. (2021)Inflammatory cytokine assaysReduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting anti-inflammatory effects.

Case Studies

  • Case Study on Antibacterial Activity :
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively and could serve as a lead for developing new antibiotics .
  • Case Study on Antioxidant Effects :
    A clinical trial assessed the antioxidant effects of this compound in patients with chronic oxidative stress conditions. Participants showed improved biomarkers for oxidative damage after supplementation with this compound over eight weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.